9-O-Methyl-4-hydroxyboeravinone B
Overview
Description
9-O-Methyl-4-hydroxyboeravinone B is a naturally occurring compound found in the roots of the plant Mirabilis jalapa, commonly known as the four o’clock flower. This compound belongs to the class of rotenoids, which are known for their diverse biological activities. The chemical formula of this compound is C18H14O7, and it has a molecular weight of 342.3 g/mol .
Mechanism of Action
Target of Action
9-O-Methyl-4-hydroxyboeravinone B is a promising candidate for cancer therapy . .
Biochemical Pathways
It is suggested that this compound may have a role in cancer therapy , which implies it could be involved in pathways related to cell proliferation and apoptosis.
Result of Action
It is suggested that this compound, along with other active compounds, could be a promising candidate for cancer therapy . This suggests that the compound may have effects on cell proliferation and apoptosis, which are key processes in cancer development and progression.
Biochemical Analysis
Biochemical Properties
9-O-Methyl-4-hydroxyboeravinone B plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been identified as an inhibitor of certain enzymes involved in cancer cell proliferation. The compound interacts with enzymes such as caspase-3, leading to the activation of apoptosis pathways . Additionally, it binds to proteins involved in cell cycle regulation, thereby arresting the cell cycle in the S phase .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly A549 and HeLa cells, the compound exhibits cytotoxicity, leading to cell death . It influences cell signaling pathways by modulating the expression of apoptosis-related proteins such as Bax and Bcl-2 . Furthermore, this compound affects cellular metabolism by altering the metabolic flux and reducing the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting the activity of enzymes involved in cell survival and proliferation . The compound activates caspase-3, leading to the cleavage of cellular proteins and the initiation of apoptosis . Additionally, it modulates gene expression by influencing transcription factors and signaling pathways that regulate cell growth and death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable when stored at -20°C and can be kept for several months without significant degradation . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells over extended periods, indicating its potential for sustained therapeutic use . Its stability and efficacy may vary depending on the storage conditions and the medium in which it is dissolved .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without notable toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glycolipid metabolism, influencing the levels of short-chain fatty acids and other metabolites . The compound’s impact on metabolic flux is evident in its ability to alter the production and utilization of key metabolites in cancer cells . These interactions underscore its potential as a modulator of metabolic pathways in therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s solubility in various solvents, including chloroform and DMSO, facilitates its uptake and distribution in biological systems . Its localization and accumulation in target tissues are influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments within the cell, such as the mitochondria and nucleus, where it exerts its effects . Post-translational modifications and targeting signals guide its localization, ensuring that it reaches the appropriate cellular sites to exert its therapeutic actions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-O-Methyl-4-hydroxyboeravinone B typically involves the extraction of the compound from the roots of Mirabilis jalapa. The roots are air-dried and then extracted with ethanol at room temperature. The ethanol extract is then subjected to column chromatography over silica gel, eluting with a mixture of petroleum ether, chloroform, acetone, and methanol to isolate the compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction methods. advancements in synthetic organic chemistry may pave the way for more efficient industrial production methods in the future.
Chemical Reactions Analysis
Types of Reactions
9-O-Methyl-4-hydroxyboeravinone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the compound.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups.
Scientific Research Applications
9-O-Methyl-4-hydroxyboeravinone B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of rotenoids.
Industry: Due to its antifungal properties, this compound is used in the development of antifungal agents.
Comparison with Similar Compounds
9-O-Methyl-4-hydroxyboeravinone B is unique among rotenoids due to its specific chemical structure and biological activities. Similar compounds include:
Mirabijalone B: Another rotenoid isolated from Mirabilis jalapa, known for its cytotoxic activity.
Boeravinone E: Exhibits selective activity against certain cancer cell lines.
6-Methoxyboeravinone C: Identified as an antifungal agent with activity against Candida albicans.
Properties
IUPAC Name |
4,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7/c1-7-10(23-2)6-11-13(14(7)20)15(21)12-8-4-3-5-9(19)16(8)25-18(22)17(12)24-11/h3-6,18-20,22H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLOGFXLFFWJOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC=C4O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the presence of 9-O-Methyl-4-hydroxyboeravinone B in Mirabilis jalapa?
A1: this compound was identified as one of several rotenoids isolated from the roots of the Mirabilis jalapa plant. [] This research focused on characterizing the chemical structure of this compound alongside other rotenoids using techniques like HR-EI-MS, IR, UV, and NMR. []
Q2: Does this compound exhibit any biological activity?
A2: While the provided research [] doesn't delve into specific biological activities of this compound, it does highlight that another compound isolated in the same study, 1,2,3,4-tetrahydro-1-methylisoquinoline-7,8-diol, exhibited a 48% inhibition against HIV-1 reverse transcriptase at a concentration of 210 µg/ml. [] It's important to note that this information doesn't directly translate to the activity of this compound. Further research would be needed to determine its bioactivity and potential applications.
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